Daturataturin A
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-[(1S)-1-[(7S,8S,9S,10R,13R,14S,17R)-7-hydroxy-10,13-dimethyl-1-oxo-4,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]ethyl]-4-methyl-5-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,3-dihydropyran-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H48O10/c1-16-12-24(43-31(41)19(16)15-42-32-30(40)29(39)28(38)25(14-35)44-32)17(2)20-8-9-21-27-22(10-11-33(20,21)3)34(4)18(13-23(27)36)6-5-7-26(34)37/h5,7,13,17,20-25,27-30,32,35-36,38-40H,6,8-12,14-15H2,1-4H3/t17-,20+,21-,22-,23+,24+,25+,27-,28+,29-,30+,32+,33+,34-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYXDMSFPWCORTF-UWOSJZGMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3C(C=C5C4(C(=O)C=CC5)C)O)C)COC6C(C(C(C(O6)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3[C@@H](C=C5[C@@]4(C(=O)C=CC5)C)O)C)CO[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H48O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
616.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Natural Occurrence and Distribution Research
Identification of Plant Sources for Daturataturin A Isolation
Datura metel L. and Related Datura Species as Primary Sources
Datura metel L. stands out as a primary source for the isolation of this compound. chemfaces.comijcrt.org This compound is one of many withanolides found within the plant. mdpi.com Research has confirmed the presence of this compound in various parts of D. metel, including the aerial parts, leaves, and seeds. chemfaces.comnih.govproquest.combiocrick.com
Beyond D. metel, other species within the Datura genus and the broader Solanaceae family are known to produce withanolides. mdpi.comresearchgate.net For instance, withanolides have been identified in Datura stramonium, and the genus is recognized as a rich source of these steroidal compounds. ijcrt.orgmdpi.com While this compound is specifically mentioned in the context of D. metel, the general distribution of withanolides across the Datura genus suggests potential for its presence in related species. mdpi.comresearchgate.net
Occurrence of this compound Aglycone and Glycosidic Forms
This compound exists in both aglycone and glycosidic forms within plants. proquest.comcore.ac.uk A glycoside is a molecule where a sugar group is chemically bonded to a non-sugar component, known as the aglycone or genin. uoanbar.edu.iqwikipedia.org In the case of this compound, it has been isolated alongside its aglycone form. core.ac.uk
Studies on Datura metel have led to the isolation of new withanolide glycosides, such as daturametelins H, I, and J, in addition to the known this compound. proquest.combiocrick.com This indicates that withanolides in D. metel can be present as complex glycosidic structures. The process of hydrolysis can separate the sugar moiety from the aglycone. uoanbar.edu.iq The presence of both forms is significant as the biological properties of the compound can be influenced by the presence or absence of the sugar group.
Quantitative and Qualitative Distribution Across Plant Tissues of Datura metel L.
Assessment in Flowers, Leaves, Stems, Roots, Seeds, and Peels
Research on Datura metel L. has revealed that the distribution of withanolides, including by extension this compound, is not uniform across the plant. A comprehensive study analyzing the flower, leaf, stem, root, seed, and peel of D. metel found significant differences in the content and types of 85 characterized withanolides among these parts. mdpi.com The total withanolide content was highest in the leaves and lowest in the roots. mdpi.com
Qualitative analysis has shown that while some withanolides are present in all six parts of the plant, many show a more restricted distribution. mdpi.com For instance, this compound has been specifically isolated from the leaves and seeds of D. metel. chemfaces.comnih.govnih.gov Another study on Datura stramonium also highlighted the differential distribution of bioactive compounds, with the highest toxicity against certain larvae found in flower extracts, followed by seeds, roots, leaves, and stems. nih.gov This underscores the importance of selecting the appropriate plant part for isolating specific compounds.
**Table 1: Distribution of this compound and Related Compounds in *Datura metel***
| Plant Part | This compound Presence | Other Withanolides/Constituents |
|---|---|---|
| Aerial Parts | Identified chemfaces.comproquest.combiocrick.com | Daturametelins H, I, J; 7,27-dihydroxy-1-oxowitha-2,5,24-trienolide proquest.combiocrick.com |
| Leaves | Identified chemfaces.commdpi.comresearchgate.net | Daturafolisides A-I; Daturametelin J; Daturataurin B; Baimantuoluoside B; 12-deoxywithastramonolide (B600304) chemfaces.commdpi.comresearchgate.net |
| Seeds | Identified nih.govnih.govresearchgate.netresearchgate.net | Daturametelin I; N-trans-feruloyltyramine; Cannabisin F nih.govresearchgate.netresearchgate.net |
| Flowers | General withanolides present mdpi.com | - |
| Stems | General withanolides present mdpi.com | - |
| Roots | General withanolides present mdpi.com | - |
| Peels | General withanolides present mdpi.com | - |
Influence of Geographical Origin on Compound Content Variability
The geographical origin of Datura metel L. plays a crucial role in the variability of its chemical constituents, including withanolides. mdpi.com A study of D. metel from ten different production areas in China demonstrated significant differences in the distribution of withanolides. mdpi.com Although there was variability, the differences between the production areas were not always statistically significant when considering the plant as a whole, likely due to the influence of different plant parts. mdpi.com However, for specific withanolides, certain production areas were identified as being better sources. mdpi.com
This variability is a common phenomenon in medicinal plants, where environmental factors such as climate, soil composition, and altitude can influence the biosynthesis of secondary metabolites. fao.org Therefore, the selection of the geographical source can be a critical factor for maximizing the yield of this compound and other desired withanolides.
Advanced Methodologies for Isolation and Structural Elucidation
Contemporary Extraction and Chromatographic Separation Techniques
The isolation of Daturataturin A begins with the extraction from its plant source, typically the leaves, seeds, or aerial parts of Datura metel or Datura stramonium. researchgate.netresearchgate.netresearchgate.net The initial step involves the extraction of the ground plant material using a solvent. Methanol (B129727) is commonly employed, often with methods like ultrasonic extraction, to efficiently draw out the desired compounds. researchgate.net Studies have optimized extraction procedures by exploring various methods, including heat-reflux and cold-maceration, and different solvent systems, such as varying ratios of ethanol (B145695) and water. mdpi.com
Following extraction, the crude extract, which contains a complex mixture of phytochemicals, undergoes a series of chromatographic separations to isolate the pure compound. This multi-step process typically involves:
Column Chromatography: The crude extract is first subjected to column chromatography, often using silica (B1680970) gel or other stationary phases, to fractionate the mixture based on polarity.
High-Performance Liquid Chromatography (HPLC): Fractions containing withanolides are further purified using HPLC, a more precise technique that allows for the separation of closely related compounds. akjournals.com Reversed-phase HPLC is a common choice for withanolide separation. mdpi.com
Preparative and Semi-Preparative Chromatography: These techniques are often employed in the final stages to obtain this compound with a high degree of purity (≥98%), suitable for detailed structural analysis and biological testing. nih.govchemfaces.com
The entire isolation process is guided by analytical techniques that monitor the presence and purity of the target compound in the fractions.
Spectroscopic and Spectrometric Approaches for Structural Characterization
Once isolated, the precise structure of this compound is determined using a suite of advanced spectroscopic and spectrometric methods. These techniques provide detailed information about the molecule's atomic composition, connectivity, and three-dimensional arrangement.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of withanolides like this compound. researchgate.netnih.gov A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is used to piece together the molecular puzzle.
1D NMR: ¹H NMR spectra provide information about the number and chemical environment of protons, while ¹³C NMR spectra reveal the carbon skeleton of the molecule. nih.gov The chemical shifts in these spectra are characteristic of the withanolide framework. tandfonline.com
2D NMR: Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY) are crucial for establishing the complete structure. researchgate.netresearchgate.net
COSY experiments identify proton-proton couplings, helping to map out adjacent protons.
HSQC correlates protons with their directly attached carbons.
HMBC reveals long-range correlations between protons and carbons (typically over two to three bonds), which is vital for connecting different parts of the molecule.
NOESY provides information about protons that are close in space, which is essential for determining the relative stereochemistry. researchgate.net
The structural assignment of this compound is typically confirmed by comparing its comprehensive NMR data with values reported in the literature. researchgate.netresearchgate.net
Table 1: Representative ¹H and ¹³C NMR Data for a Withanolide Skeleton (Note: This table provides typical chemical shift ranges for the core withanolide structure. Actual values for this compound may vary slightly.)
| Position | ¹³C Chemical Shift (δC, ppm) | ¹H Chemical Shift (δH, ppm) |
|---|---|---|
| 1 | ~200 | - |
| 2 | ~128 | ~5.8-6.0 |
| 3 | ~145 | ~6.6-6.8 |
| 18 | ~12-15 | ~0.7-1.0 |
| 21 | ~19-22 | ~1.0-1.2 |
| 22 | ~78-80 | ~4.2-4.5 |
| 26 | ~166 | - |
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HR-MS) provides a highly accurate mass measurement, allowing for the determination of the molecular formula. mdpi.com
Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS/MS) is a powerful, high-sensitivity method used for the rapid identification and characterization of withanolides, including this compound, directly from complex plant extracts. mdpi.comnih.gov
In this technique, the sample is first separated using UPLC, which offers higher resolution and faster analysis times compared to conventional HPLC. nih.gov The separated components then enter the mass spectrometer. The Q-TOF instrument provides accurate mass measurements for both the parent ion (precursor ion) and its fragment ions (product ions), which are generated through collision-induced dissociation. nih.govnih.gov
For this compound (identified as compound 65 in one study), a UPLC system with a C18 column is typically used. mdpi.com A common mobile phase consists of a gradient of acetonitrile (B52724) and water containing formic acid to facilitate ionization. nih.govnih.govfrontiersin.org The analysis is often performed in positive electrospray ionization (ESI) mode. nih.govnih.gov The fragmentation patterns observed in the MS/MS spectra are characteristic of the withanolide structure and provide crucial data for tentative identification, even in minute quantities. mdpi.com For instance, withanolides often show characteristic fragment ions corresponding to losses of water (H₂O) and formic acid (HCOOH). mdpi.com
Table 2: UPLC-Q-TOF-MS/MS Data for the Identification of this compound
| Parameter | Value/Description | Reference |
|---|---|---|
| Compound Name | This compound | researchgate.netmdpi.comnih.gov |
| Molecular Formula | C₃₄H₄₈O₁₀ | chemfaces.com |
| Ionization Mode | Positive ESI | nih.govnih.gov |
| Precursor Ion [M+H]⁺ | m/z 617.3275 | nih.gov |
| Chromatography Column | ACQUITY UPLC HSS T3 C18 | nih.govnih.gov |
| Mobile Phase | Acetonitrile and water (with 0.1% formic acid) | nih.govnih.gov |
Mass Spectrometry (MS) Techniques for Molecular Elucidation
Stereochemical Assignments and Conformational Analysis
Determining the correct three-dimensional structure, including the absolute configuration of stereocenters, is a critical final step in characterization. For withanolides, this is achieved through a combination of spectroscopic methods. researchgate.net
NOESY NMR: As mentioned previously, NOESY experiments are fundamental for establishing the relative stereochemistry by identifying protons that are physically close to each other in the molecule's conformation. researchgate.net
Circular Dichroism (CD) Spectroscopy: CD analysis measures the differential absorption of left- and right-circularly polarized light, which is a property of chiral molecules. The resulting spectrum provides information about the absolute stereochemistry of the molecule. researchgate.netresearchgate.net
Single-Crystal X-ray Diffraction: When a suitable single crystal of the compound can be grown, X-ray crystallography provides the most definitive and unambiguous determination of the entire molecular structure, including the absolute configuration. nih.gov
For a known compound like this compound, its stereochemistry is typically confirmed by comparing its spectroscopic data (NMR, CD) with that of previously authenticated samples or published data. researchgate.netresearchgate.net
Biosynthetic Pathways and Precursor Studies
Elucidation of Withanolide Biosynthesis Pathways Relevant to Daturataturin A
The formation of withanolides is understood to be a deviation from the primary phytosterol pathway. nih.govnih.gov It involves a series of enzymatic steps that build upon the triterpenoid (B12794562) backbone, which is then subjected to various biochemical modifications such as hydroxylation, oxidation, epoxidation, cyclization, and glycosylation to produce the vast diversity of withanolide structures observed in nature. nih.gov
The fundamental building blocks for all isoprenoids, including withanolides, are the five-carbon isomers isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). nih.govresearchgate.net Plants utilize two distinct pathways to synthesize these precursors: the mevalonate (B85504) (MVA) pathway, which operates in the cytosol, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, also known as the 1-deoxy-D-xylulose 5-phosphate (DOXP) pathway, located in the plastids. frontiersin.orgfrontiersin.orginnovareacademics.innih.gov
Studies on Withania somnifera have confirmed that withanolide biosynthesis recruits precursors from both the MVA and DOXP pathways. nih.govresearchgate.net While there is evidence of metabolic cross-talk between the two, they contribute differently to the final molecule. researchgate.netfrontiersin.org Quantitative studies have suggested that the MVA pathway is the major contributor, providing approximately 75% of the carbon flux, while the MEP pathway contributes the remaining 25%. researchgate.net
The MVA pathway begins with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced to mevalonic acid by the key regulatory enzyme HMG-CoA reductase (HMGR). nih.govfrontiersin.orgfrontiersin.org In contrast, the MEP pathway initiates with the condensation of pyruvate (B1213749) and glyceraldehyde-3-phosphate, catalyzed by DXS synthase (DXS), to form 1-deoxy-D-xylulose 5-phosphate (DOXP). nih.govfrontiersin.orgresearchgate.net
Table 1: Key Isoprenogenesis Pathways for Withanolide Precursors
| Pathway | Location | Key Precursors | Key Enzymes | Final Products |
| Mevalonate (MVA) Pathway | Cytosol | Acetyl-CoA | HMG-CoA synthase, HMG-CoA reductase (HMGR) | IPP, DMAPP |
| MEP/DOXP Pathway | Plastids | Pyruvate, Glyceraldehyde-3-phosphate | DXS synthase (DXS), DXP reductoisomerase (DXR) | IPP, DMAPP |
Identification of Biosynthetic Intermediates and Enzymatic Steps
Following the synthesis of IPP and DMAPP, the pathway converges towards the formation of the triterpenoid skeleton. IPP and DMAPP are sequentially condensed to form geranyl pyrophosphate (GPP) and subsequently farnesyl pyrophosphate (FPP), a C15 compound, a reaction catalyzed by farnesyl diphosphate (B83284) synthase (FPPS). nih.gov Two molecules of FPP are then joined head-to-head by squalene (B77637) synthase (SQS) to produce the C30 triterpene, squalene. researchgate.netresearchgate.net
The subsequent steps involve the transformation of this linear hydrocarbon into a complex polycyclic structure. Squalene epoxidase (SQE) catalyzes the epoxidation of squalene to 2,3-oxidosqualene (B107256). nih.govresearchgate.net This intermediate is a critical branching point. An oxidosqualene cyclase (OSC) known as cycloartenol (B190886) synthase (CAS) catalyzes the regio- and stereo-specific cyclization of 2,3-oxidosqualene into cycloartenol, directing the metabolic flux towards the biosynthesis of phytosterols (B1254722) and withanolides. nih.govresearchgate.netfrontiersin.org
From cycloartenol, the pathway proceeds to 24-methylenecholesterol (B1664013), which is widely considered a pivotal branch-point intermediate leading to the withanolide backbone. nih.govinnovareacademics.inpnas.org A key committing step in the withanolide pathway is the isomerization of 24-methylenecholesterol to 24-methyldesmosterol. pnas.org This reaction is catalyzed by a specific sterol Δ24-isomerase (24ISO), which diverts the substrate from general phytosterol synthesis. pnas.orgpnas.org The final structural diversity of withanolides, including the formation of the characteristic δ-lactone ring and modifications on the steroidal skeleton seen in this compound, is achieved through a series of downstream reactions. These tailoring steps are catalyzed by various enzyme families, most notably cytochrome P450 monooxygenases (CYPs), short-chain dehydrogenases, and sulfotransferases, which perform specific hydroxylations, oxidations, and epoxidations. nih.govbiorxiv.org
Table 2: Key Intermediates and Enzymes in the Withanolide Biosynthetic Pathway
| Precursor | Intermediate | Enzyme | Product |
| Farnesyl pyrophosphate (FPP) | Squalene | Squalene synthase (SQS) | Squalene |
| Squalene | 2,3-Oxidosqualene | Squalene epoxidase (SQE) | 2,3-Oxidosqualene |
| 2,3-Oxidosqualene | Cycloartenol | Cycloartenol synthase (CAS) | Cycloartenol |
| Cycloartenol | 24-Methylenecholesterol | Multiple steps | 24-Methylenecholesterol |
| 24-Methylenecholesterol | 24-Methyldesmosterol | Sterol Δ24-isomerase (24ISO) | Withanolide backbone |
| Withanolide backbone | This compound | Cytochrome P450s, Dehydrogenases, etc. | This compound |
Metabolism and Biotransformation Research
In Vivo Metabolic Fate Investigations in Preclinical Animal Models
Research into the in vivo metabolism of Daturataturin A has been conducted in rats to elucidate how the compound is processed and eliminated from the body. researchgate.netfrontiersin.orgnih.govnih.gov These studies are fundamental to understanding the compound's journey through a biological system.
Metabolite Profiling in Biological Matrices (Plasma, Urine, and Fecal Samples)
Following oral administration in rats, this compound and its metabolites have been identified in various biological samples, including plasma, urine, and feces. researchgate.netfrontiersin.orgnih.govnih.gov While the parent compound, this compound, was not detected in rat plasma after oral administration, it was found in urine and fecal samples. nih.gov This suggests that the compound undergoes significant metabolism.
A study identified a total of 12, 24, and 21 metabolites in plasma, urine, and fecal samples, respectively, after administering withanolides, including this compound, to rats. researchgate.netfrontiersin.orgnih.govnih.gov This comprehensive profiling reveals the extensive biotransformation that this compound undergoes.
Table 1: Detection of this compound Metabolites in Biological Matrices
| Metabolite ID | Detected in Plasma | Detected in Urine | Detected in Feces |
| 1-M1 | ✓ | ||
| 1-M2 | ✓ | ✓ | |
| 1-M3 (dinoxin B) | ✓ | ✓ | ✓ |
| 1-M4 | ✓ | ✓ | |
| 1-M5 | ✓ | ✓ | |
| 1-M6 | ✓ | ✓ | |
| 1-M7 | ✓ |
This table is based on findings from a study by Xu et al. (2018). researchgate.netfrontiersin.orgnih.gov
Characterization of Biotransformation Reactions
The biotransformation of this compound involves a series of chemical modifications, primarily categorized as Phase I and Phase II metabolic reactions. researchgate.netnih.gov These reactions are crucial for converting the compound into more water-soluble forms that can be easily excreted.
Hydroxylation Mechanisms
Hydroxylation, a key Phase I reaction, is a major metabolic pathway for this compound. researchgate.netfrontiersin.orgnih.gov This process is catalyzed by cytochrome P450 (P450) enzymes, as demonstrated by the detection of hydroxylated metabolites in rat liver microsome incubation systems. researchgate.netfrontiersin.org One of the major hydroxylated metabolites, identified as 1-M3, was unambiguously confirmed as dinoxin B, with the hydroxyl group added at the C-21 position. frontiersin.org This particular metabolite was found in plasma, urine, and feces, and was detected in high abundance in plasma. researchgate.netfrontiersin.orgnih.gov
Glucuronidation Processes (Phase II Metabolism)
Glucuronidation is a significant Phase II metabolic pathway for withanolides like this compound. researchgate.net This process involves the conjugation of the compound or its metabolites with glucuronic acid, which increases water solubility and facilitates excretion. Two phase II metabolites, 1-M1 and 1-M2, have been identified, with 1-M2 being a sulfate (B86663) conjugate detected in both urine and feces. researchgate.netnih.govresearchgate.net The structures of glucuronide conjugates were confirmed through β-glucuronidase hydrolysis. frontiersin.orgnih.gov
Methylation Reactions
Methylation is another observed biotransformation reaction for this compound. researchgate.netfrontiersin.orgnih.gov The metabolite 1-M4 is a methylated product of the parent compound. frontiersin.orgnih.gov It is suggested that the methylation likely occurs at the hydroxyl group at C-7. frontiersin.org
Hydrolysis and Dehydrogenation Pathways
This compound can also undergo hydrolysis of its glucose residue to form an aglycone. nih.gov This aglycone can then be further metabolized through dehydrogenation. nih.gov This pathway leads to the formation of metabolites such as 1-M6. nih.gov Another related pathway involves dehydration, leading to the metabolite 1-M5, and a combination of dehydrogenation and hydroxylation, resulting in 1-M7. nih.gov The hydrolysis of the glucose residue may be attributed to the activity of gut bacteria. frontiersin.orgnih.gov
Enzymatic Systems Involved in this compound Metabolism (e.g., Cytochrome P450 Enzymes)
The biotransformation of this compound is significantly influenced by enzymatic systems, particularly the Cytochrome P450 (CYP450) superfamily of enzymes. mdpi.com Research indicates that these enzymes are responsible for key oxidative reactions in the metabolic process.
Studies involving the incubation of this compound with rat liver microsomes have provided direct evidence for the role of P450 enzymes. frontiersin.org The detection of hydroxylated metabolites, such as 1-M3 (identified as dinoxin B), in these in vitro systems confirms that hydroxylation is a P450-catalyzed reaction. frontiersin.orgnih.gov This finding is consistent with the known function of P450 enzymes in metabolizing xenobiotics, including withanolides. researchgate.net In silico studies have further suggested that this compound may be a substrate for the CYP2D6 and CYP3A4 isoforms, indicating potential biotransformation by these specific enzymes. nanobioletters.com
The involvement of P450 enzymes is a critical aspect of this compound's metabolism, initiating a cascade of reactions that modify its structure. frontiersin.org These initial oxidative steps are often a prerequisite for subsequent phase II conjugation reactions. researchgate.netbiocrick.com
Table 1: Enzymatic Systems in this compound Metabolism
| Enzyme System | Role in Metabolism | Evidence |
| Cytochrome P450 (CYP450) Enzymes | Catalyze hydroxylation reactions. frontiersin.org | Detection of hydroxylated metabolite (1-M3) in rat liver microsome incubation. frontiersin.org |
| CYP2D6 | Predicted to metabolize this compound. nanobioletters.com | In silico ADMET analysis. nanobioletters.com |
| CYP3A4 | Predicted to metabolize this compound. nanobioletters.com | In silico ADMET analysis. nanobioletters.com |
Proposed Metabolic Pathways and Their Elucidation
The metabolic fate of this compound has been elucidated primarily through in vivo studies in rats, which have identified a series of metabolites in plasma, urine, and feces. researchgate.netnih.gov Following oral administration, the parent compound, this compound, was not detected in plasma, suggesting extensive first-pass metabolism. nih.gov Its metabolites were, however, identified in urine and fecal samples. nih.gov
The proposed metabolic pathway for this compound involves several key biotransformation reactions: nih.gov
Hydroxylation: This is a primary reaction, leading to the formation of hydroxylated metabolites like 1-M3. frontiersin.orgnih.gov This reaction is catalyzed by P450 enzymes. frontiersin.org
Methylation: The addition of a methyl group results in methylated products, such as metabolite 1-M4. frontiersin.orgnih.gov
Phase II Conjugation: this compound undergoes phase II metabolism, specifically sulfation and glucuronidation, to form metabolites 1-M1 and 1-M2, respectively. nih.govresearchgate.net
Hydrolysis: The glucose residue attached to the core structure can be cleaved via hydrolysis to produce an aglycone. nih.gov
Subsequent Modifications: Following hydrolysis, the aglycone can undergo further transformations, including dehydration (forming 1-M5), dehydrogenation (forming 1-M6), and a combination of dehydrogenation and hydroxylation (forming 1-M7). nih.gov
This multi-step metabolic process transforms this compound into various compounds that are then excreted. nih.gov The elucidation of this pathway provides a foundational understanding of the compound's disposition in a biological system. nih.gov
Table 2: Identified Metabolites of this compound in Rat Studies
| Metabolite ID | Metabolic Reaction | Molecular Formula | Detection Matrix |
| 1-M1 | Glucuronidation | C40H56O16 | Urine, Feces nih.gov |
| 1-M2 | Sulfation | C34H48O13S | Urine, Feces nih.gov |
| 1-M3 (dinoxin B) | Hydroxylation | C34H48O11 | Plasma, Urine, Feces frontiersin.orgresearchgate.net |
| 1-M4 | Methylation | C35H50O10 | Urine, Feces frontiersin.orgnih.gov |
| 1-M5 | Hydrolysis + Dehydration | C34H46O8 | Urine, Feces nih.gov |
| 1-M6 | Hydrolysis + Dehydrogenation | C34H46O9 | Urine, Feces nih.gov |
| 1-M7 | Hydrolysis + Dehydrogenation + Hydroxylation | C34H46O10 | Urine, Feces nih.gov |
Mechanistic Investigations of Biological Activities in Vitro and Cellular Models
Anti-inflammatory Research
Daturataturin A's anti-inflammatory effects have been a key area of investigation, with studies elucidating its ability to modulate complex cellular processes involved in the inflammatory response.
Modulation of Autophagy as an Anti-inflammatory Mechanism
Research has confirmed that this compound induces autophagy in human immortalized keratinocytes (HaCaT cells), and this process plays a crucial role in its anti-inflammatory effects. researchgate.netnih.gov Autophagy is a cellular process responsible for the degradation and recycling of cellular components, and its activation has been shown to negatively regulate inflammation. nih.govnih.gov The induction of autophagy by this compound is considered a key mechanism through which it exerts its anti-inflammatory action. nih.gov
Signaling Pathway Crosstalk: PI3K-Akt-mTOR Pathway Modulation
The pro-autophagic and anti-inflammatory activities of this compound are mediated through the modulation of the Phosphatidylinositol 3-kinase (PI3K)-Akt-mammalian target of rapamycin (B549165) (mTOR) signaling pathway. researchgate.netnih.gov The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its inhibition is known to promote autophagy. wikipedia.orgoncotarget.com this compound has been shown to inhibit this pathway, leading to the activation of autophagy and subsequent anti-inflammatory responses. researchgate.netnih.gov This targeted inhibition highlights the compound's potential to interfere with key signaling cascades that drive inflammatory processes.
Regulation of Inflammatory Markers and Cellular Responses
In psoriasis-like keratinocyte models stimulated with a cocktail of pro-inflammatory cytokines (IL-17A, IL-22, oncostatin M, IL-1α, and TNF-α), this compound has been found to significantly decrease the release of these pro-inflammatory cytokines. nih.gov Furthermore, it has been shown to downregulate the expression of various inflammatory markers. nih.govnih.gov This demonstrates a direct impact on the cellular machinery responsible for producing and responding to inflammatory signals.
Anti-proliferative and Cytotoxic Research
In addition to its anti-inflammatory effects, this compound exhibits potent anti-proliferative and cytotoxic activities against various cell types.
Induction of Autophagy in Proliferative Cell Models (e.g., HaCaT cells)
Similar to its anti-inflammatory mechanism, the anti-proliferative effects of this compound are also linked to the induction of autophagy. researchgate.netnih.gov In the context of hyperproliferative skin conditions, such as psoriasis, the ability to induce autophagy in keratinocytes is a key therapeutic strategy. researchgate.net Studies on HaCaT cells, a model for the proliferative state of epidermal cells, have confirmed that this compound induces autophagy, which contributes to its anti-proliferative action. researchgate.netnih.gov
Mechanisms of Cell Cycle Arrest and Senescence Induction
This compound's anti-proliferative activity is further explained by its ability to induce cell cycle arrest and cellular senescence. researchgate.netnih.gov Research has shown that the autophagy induced by this compound leads to senescence in HaCaT cells, which is a state of irreversible cell cycle arrest. nih.govaging-us.com This ultimately halts the uncontrolled proliferation of these cells. nih.gov The induction of senescence is a critical mechanism for preventing the expansion of abnormally proliferating cells. aging-us.comqimrb.edu.au
Table 1: Summary of this compound's Mechanistic Effects
| Biological Activity | Key Mechanism | Signaling Pathway | Cellular Outcome |
|---|---|---|---|
| Anti-inflammatory | Modulation of Autophagy | PI3K-Akt-mTOR Inhibition | Decreased pro-inflammatory cytokine release |
| Anti-proliferative | Induction of Autophagy | - | Inhibition of hyperproliferation |
| Cytotoxic | Induction of Cell Cycle Arrest and Senescence | - | Halt of uncontrolled cell proliferation |
Cytotoxicity Against Specific Cancer Cell Lines (e.g., MDA-MB-435, SW-620, HCT-116)
This compound has demonstrated cytotoxic effects against several human cancer cell lines in laboratory studies. Specifically, its activity has been noted against the MDA-MB-435 melanoma and SW-620 colon cancer cell lines. atu.edumdpi.comfrontiersin.orgresearchgate.netfrontiersin.orgresearchgate.net While these studies confirm a cytotoxic response, specific quantitative data, such as IC50 values, for this compound against these cell lines are not extensively detailed in the reviewed scientific literature.
Investigations into the cytotoxic potential of this compound against the HCT-116 colon cancer cell line did not yield specific data in the reviewed literature.
Table 1: Summary of this compound Cytotoxicity Studies
| Cell Line | Cancer Type | Findings |
| MDA-MB-435 | Melanoma | Exhibited cytotoxic activity. mdpi.comfrontiersin.orgresearchgate.netfrontiersin.org |
| SW-620 | Colon Cancer | Exhibited cytotoxic activity. mdpi.comfrontiersin.orgresearchgate.netfrontiersin.org |
| HCT-116 | Colon Cancer | No specific data available in reviewed literature. |
This table is based on available research, which indicates cytotoxic activity but does not consistently provide specific IC50 values for this compound.
Immunomodulatory Research
Beyond its anticancer potential, this compound is recognized for its immunomodulatory properties, particularly its potential to suppress immune responses. mdpi.comfrontiersin.orgresearchgate.netprjn.org
Potential Immunosuppressive Effects and Underlying Mechanisms
Research indicates that this compound possesses potential immunosuppressive activity. frontiersin.orgresearchgate.net The mechanisms underlying this effect are thought to be linked to the activity of withanolides as a class. Studies on total withanolide extracts from Datura metel, where this compound is a significant component, have provided insights into these mechanisms. sci-hub.se
One key study investigating the effects of a total withanolide extract on an animal model of psoriasis found that the treatment led to a significant reduction in the spleen and thymus indices, which are indicators of immune system activation. sci-hub.se This suggests a systemic immunosuppressive effect.
The underlying mechanisms for this immunosuppression appear to be complex and multi-faceted, involving the modulation of several metabolic pathways. The research identified significant alterations in:
Amino acid metabolism sci-hub.se
Nucleotide metabolism sci-hub.se
Fatty acid metabolism sci-hub.se
Lipid metabolism sci-hub.se
Furthermore, the treatment was found to regulate key immune-related molecules. An increase in Prostaglandin E2 (PGE2), which can suppress the activity of T cells and other immune cells, was observed. sci-hub.se Additionally, levels of Lysophosphatidylcholine (LysoPC) (18:1), which may act as an immune suppressor, were also elevated in the thymus following treatment with the withanolide extract. sci-hub.se These findings suggest that the immunosuppressive effects of withanolides like this compound are achieved by restoring metabolic balance and modulating key signaling molecules within the immune system. sci-hub.se
Advanced Analytical and Quantitative Research Methodologies
Development of Quantitative Assays for Daturataturin A in Biological Samplesnih.govmdpi.com
Accurate quantification of this compound in complex biological matrices such as plasma, urine, and feces is fundamental to pharmacokinetic and metabolic studies. nih.govfrontiersin.org To achieve this, researchers have developed robust assays capable of detecting and measuring the compound with high precision. These methods typically involve meticulous sample preparation to remove interfering substances, followed by advanced chromatographic separation and detection. frontiersin.org
Sample preparation for biological fluids often involves protein precipitation using solvents like methanol (B129727) and acetonitrile (B52724), followed by centrifugation and filtration to ensure a clean extract for analysis. frontiersin.org For urine and fecal samples, solid-phase extraction (SPE) may be employed to concentrate the analytes and further purify the sample. nih.govfrontiersin.org
Ultra-Performance Liquid Chromatography coupled with a triple quadrupole or Q-TRAP mass spectrometer (UPLC-Q-TRAP-MS/MS) stands as a preferred method for the sensitive and selective quantification of this compound. mdpi.comnih.gov This technique combines the high-resolution separation capabilities of UPLC with the specificity of tandem mass spectrometry. mdpi.com
The UPLC system uses columns with sub-2 µm particles, allowing for faster analysis and better separation efficiency compared to conventional HPLC. nih.gov The mass spectrometer is often operated in the Multiple Reaction Monitoring (MRM) mode, which is a highly specific and sensitive quantification technique. mdpi.comnih.gov In MRM, a specific precursor ion (the molecular ion of this compound) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is then monitored in the third quadrupole. This process drastically reduces chemical noise and matrix effects, which is essential for accurate quantification in complex biological samples. mdpi.comnih.gov Method validation for these assays typically includes assessing linearity, precision, limits of detection (LODs), limits of quantitation (LOQs), repeatability, stability, and recovery to ensure the reliability of the results. mdpi.com
Table 1: Example Parameters for UPLC-MS/MS Analysis of Withanolides
| Parameter | Specification | Source |
|---|---|---|
| Chromatography System | ACQUITY UPLC | mdpi.com |
| Mass Spectrometer | 4000 Q-TRAP MS | mdpi.com |
| Analytical Column | ACQUITY UPLC CSH C18 (2.1 mm × 100 mm, 1.7 µm) | mdpi.com |
| Mobile Phase | A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid | mdpi.com |
| Flow Rate | 0.3 mL/min | mdpi.com |
| Column Temperature | 25 °C | mdpi.com |
| Ionization Mode | Negative Electrospray Ionization (ESI−) | mdpi.com |
| Detection Mode | Multiple Reaction Monitoring (MRM) | mdpi.com |
Metabolomics and Lipidomics Approaches in this compound Researchsci-hub.se
Metabolomics provides a comprehensive analysis of the complete set of small-molecule metabolites within a biological system. In the context of this compound, metabolomics studies are crucial for identifying its metabolic products after administration. One such study utilized UPLC/ESI/qTOF-MS (Quadrupole Time-of-Flight Mass Spectrometry) to investigate the metabolism of this compound in rats. nih.gov After oral administration, a total of 12, 24, and 21 metabolites were detected and characterized in plasma, urine, and fecal samples, respectively. researchgate.netnih.gov The primary metabolic transformations for withanolides like this compound were found to be hydroxylation and the hydrolysis of glucose residues followed by dehydrogenation. nih.gov
Table 2: Characterized Metabolites of this compound in Rats
| Metabolite ID | Metabolic Reaction | Biological Matrix Detected | Source |
|---|---|---|---|
| 1-M1 | Hydroxylation | Urine, Feces | nih.gov |
| 1-M2 | Sulfation | Urine | nih.govresearchgate.net |
Lipidomics, a sub-discipline of metabolomics, focuses on the large-scale study of the pathways and networks of cellular lipids. cd-genomics.comnih.gov Given that withanolides are steroidal in nature, their interaction with lipid metabolism is of significant interest. While direct lipidomics studies focusing exclusively on this compound are not extensively documented, broader research into the effects of total withanolides from Datura metel has identified pathways related to lipid and fatty acid metabolism as being relevant to their therapeutic effects. sci-hub.se Lipidomic analyses, typically performed using LC-MS techniques, can provide insights into how this compound may modulate cellular functions by altering lipid profiles, which is a promising area for future research. nih.govyoutube.com
Strategies for Quality Control and Standardization of Research Materialsmdpi.comresearchgate.net
The significant variation in the chemical composition of medicinal plants based on factors like geographic origin and the specific plant part used necessitates stringent quality control and standardization of research materials. mdpi.com For this compound, which is isolated from plants like Datura metel, ensuring a consistent and pure supply is critical for reproducible research findings.
A key strategy for standardization is the development of reliable analytical methods to quantify the active constituents. A UPLC-Q-TRAP-MS/MS method was developed for the simultaneous determination of 22 different bioactive withanolides, including this compound, in various parts of D. metel from ten different production areas in China. mdpi.com This research revealed that the total withanolide content is highest in the leaves and lowest in the roots, highlighting the importance of specifying the plant part used. mdpi.com Such methods provide a robust platform for the quality evaluation of raw materials. researchgate.net For research purposes, pure this compound is isolated and its purity is verified, often stated to be above 98% as determined by HPLC/UV analysis, which serves as a primary standard for quantitative and biological studies. frontiersin.org
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Formic acid |
| Methanol |
Emerging Research Perspectives and Challenges in the Study of Daturataturin a
Daturataturin A, a withanolide found in plants of the Datura genus, has garnered scientific interest for its diverse biological activities. As research progresses, several key areas are emerging that present both opportunities and challenges for fully understanding and harnessing its therapeutic potential. These areas range from elucidating its precise molecular interactions to developing novel methods for creating structural analogs and employing advanced biological models for deeper mechanistic insights.
Q & A
Q. What are the validated chromatographic protocols for isolating Daturataturin A from Datura species?
Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic purification. Column chromatography with silica gel or reverse-phase HPLC is commonly employed, using gradients optimized for polar compounds. Detection at UV wavelengths specific to triterpenoid analogs (e.g., 210–240 nm) aids in tracking fractions . Validation via TLC or LC-MS ensures purity (>95%) before structural characterization.
Q. How is the structural elucidation of this compound performed?
Structural determination relies on spectroscopic techniques:
- NMR (1D and 2D experiments) identifies functional groups and stereochemistry.
- High-resolution mass spectrometry (HRMS) confirms molecular formula (e.g., [M+H]+ ion at m/z corresponding to C₃₀H₄₈O₆).
- X-ray crystallography (if crystals are obtainable) resolves absolute configuration .
Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?
Use cell-based assays aligned with hypothesized bioactivity. For neuropharmacological studies:
- Acetylcholinesterase inhibition (Ellman’s assay).
- Neuronal cell viability assays (MTT or resazurin) under oxidative stress. Include positive controls (e.g., galantamine for cholinesterase inhibition) and dose-response curves (1–100 µM range) to establish IC₅₀ values .
Advanced Research Questions
Q. How can researchers design experiments to identify this compound’s molecular targets in neurological pathways?
Combine computational docking (e.g., AutoDock Vina with human acetylcholinesterase or NMDA receptor models) and transcriptomic profiling (RNA-seq of treated neuronal cells). Validate hits via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities .
Q. What experimental controls are critical when assessing this compound’s antitumor activity in vivo?
- Vehicle controls to rule out solvent effects.
- Positive controls (e.g., doxorubicin for cytotoxicity).
- Genetic controls (knockout models if targeting specific pathways). Monitor body weight, organ toxicity (histopathology), and tumor volume biweekly. Use ANOVA with post-hoc tests for statistical rigor .
Q. How should contradictory bioactivity data for this compound across studies be addressed?
Conduct meta-analysis to identify variables affecting outcomes (e.g., extraction method, solvent polarity). Replicate experiments under standardized conditions (e.g., ATCC cell lines, fixed dosing). Use sensitivity analysis to quantify the impact of confounding factors like endotoxin contamination .
Q. What strategies improve the reproducibility of pharmacokinetic studies on this compound?
Q. How can omics technologies elucidate this compound’s multi-target mechanisms?
Integrate proteomics (2D-DIGE or mass spectrometry) and metabolomics (NMR or UPLC-QTOF) to map pathway perturbations. Use network pharmacology tools (Cytoscape) to visualize target-pathway interactions and prioritize nodes for validation .
Methodological Considerations
Q. What statistical approaches are recommended for dose-response studies of this compound?
Fit data to non-linear regression models (e.g., log[inhibitor] vs. response in GraphPad Prism). Report Hill slopes and 95% confidence intervals. For heterogeneous variance, use mixed-effects models .
Q. How to optimize HPLC parameters for quantifying this compound in complex matrices?
- Column : C18 (5 µm, 250 × 4.6 mm).
- Mobile phase : Acetonitrile/water (70:30 v/v) with 0.1% formic acid.
- Flow rate : 1.0 mL/min.
Validate method per ICH guidelines (linearity: R² > 0.99; LOD/LOQ < 0.5 µg/mL) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
